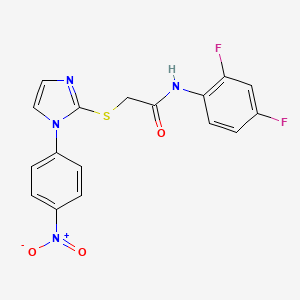

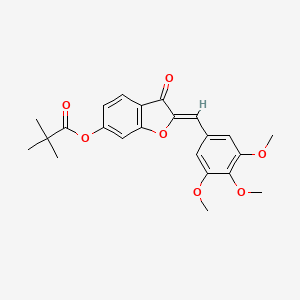

![molecular formula C15H13F3N2O3 B2663925 methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate CAS No. 339025-49-9](/img/structure/B2663925.png)

methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate” is a chemical compound with the molecular formula C15H13F3N2O3 . It is a type of trifluoromethyl ketone, which are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H13F3N2O3 . The exact structure would require more specific information or a detailed structural analysis which is not provided in the available resources.Chemical Reactions Analysis

The chemical reactions involving “this compound” are not detailed in the available resources. Trifluoromethyl ketones are known to be involved in various chemical reactions due to their role as synthons in the construction of fluorinated pharmacons .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Aplicaciones Científicas De Investigación

Structural Analysis Methyl N-(3,4-bis(4-nitrophenyl)-2,5-di- oxo-2,5-dihydro- 1-pyrrolyl)carbamate has been structurally characterized at low temperatures, providing insights into the spatial arrangement of carbamate groups and their interactions. This type of analysis is crucial for understanding the physical properties of carbamates (Boubekeur et al., 1991).

Thermal Decomposition Studies Research on Ethyl N-methyl-N-phenyloarbamate, which shares structural similarities with the compound , reveals insights into the thermal decomposition mechanisms of carbamates. Such studies are essential for understanding the stability and reactivity of these compounds under different conditions (Daly & Ziolkowski, 1971).

Synthesis Techniques Efforts have been made to develop synthesis methods for compounds like methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate. These methods often involve novel reactions or reagents, contributing to the broader field of organic synthesis and chemical engineering (Habibi et al., 2013).

Catalysis and Reaction Mechanisms Studies on the reactivity of methyl phenyl carbonate with aromatic amines, catalyzed by group 3 metal triflates, provide insights into the mechanisms and efficiencies of reactions relevant to carbamate synthesis. Understanding these catalytic processes is vital for optimizing industrial synthesis methods (Distaso & Quaranta, 2004).

Green Chemistry Approaches Research on synthesizing methyl N-phenyl carbamate from aniline and methyl formate emphasizes the importance of environmentally friendly methodologies in chemical synthesis. Such studies are critical for developing sustainable industrial processes (Yalfani et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

methyl N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c1-23-14(22)19-12-5-2-10(3-6-12)8-20-9-11(15(16,17)18)4-7-13(20)21/h2-7,9H,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJLNGAOIBKESC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-phenethyl-7-(2-toluidino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2663844.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,5-dimethylbenzamide](/img/structure/B2663849.png)

![N-Methyl-1-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2663852.png)

![2-Benzyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2663855.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2663861.png)

![2-[(Imidazo[1,2-a]pyridin-2-ylmethyl)thio]aniline](/img/structure/B2663863.png)